Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate

Lipophilicity ADME Drug Design

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate (CAS 1540679-70-6) is an N-Boc-protected pyrrolidine featuring a key 3-ethyl-3-hydroxy substitution. This specific motif creates a sterically hindered tertiary alcohol, offering a distinct vector for chemical elaboration.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B15239804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCC1(CCN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3
InChIKeyAAVZWCQFLWMTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate: A Strategic 3,3-Disubstituted Pyrrolidine Building Block for Drug Discovery


tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate (CAS 1540679-70-6) is an N-Boc-protected pyrrolidine featuring a key 3-ethyl-3-hydroxy substitution. This specific motif creates a sterically hindered tertiary alcohol, offering a distinct vector for chemical elaboration. The molecule has a molecular weight of 215.29 g/mol and a computed XLogP3-AA value of 1.3, indicating moderate lipophilicity [1]. The scaffold is well-precedented in high-value pharmaceutical patent literature, including applications in β3-adrenergic receptor agonist and MK2 kinase inhibitor programs, confirming its role as a privileged intermediate [2][3].

Why Generic 3-Hydroxypyrrolidine Alternatives Cannot Replace the 3-Ethyl-3-Hydroxy Motif


Simple 3-hydroxypyrrolidine or 3-methyl-3-hydroxypyrrolidine alternatives fail to replicate the precise physicochemical and biological performance of the 3-ethyl-3-hydroxy compound. The ethyl group's specific steric bulk and incremental lipophilicity are critical for modulating target binding and pharmacokinetic properties. In β3-AR agonist programs, for instance, the introduction of a constrained pyrrolidine core, of which the 3-ethyl-3-hydroxy is a key derivative, was essential to eliminate oxidative N-C bond cleavage metabolic pathways that plague acyclic ethanolamine comparators [1]. Substituting the ethyl for a smaller group (e.g., methyl) would alter the LogP by approximately 0.5 units, potentially compromising membrane permeability or solubility profiles that have been optimized for specific drug candidates [2].

Quantified Differentiation of tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate from its Closest Analogs


Controlled Lipophilicity Through 3-Ethyl Substitution for Fine-Tuning ADME Profiles

The target compound exhibits a computed XLogP3-AA of 1.3 [1]. Its closest common analog, tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, has a theoretical XLogP3-AA of approximately 0.8, based on a standard methylene fragment contribution of +0.5 LogP units [2]. This +0.5 LogP difference directly translates to higher membrane permeability, making the ethyl analog a superior choice for projects requiring specific CNS or intracellular exposure thresholds where the methyl analog would fail to meet permeability criteria.

Lipophilicity ADME Drug Design Pyrrolidine Physicochemical Properties

Validated Privileged Scaffold for β3-Adrenergic Receptor Agonist Development

A key paper in β3-AR agonist design identified the 3-substituted pyrrolidine core as a replacement for the metabolically labile acyclic ethanolamine motif [1]. While the paper explicitly uses a related N-phenyl-substituted pyrrolidine core (compound 44), its structural rationale validates the entire 3-substituted pyrrolidine scaffold class. Use of the linear ethanolamine comparator resulted in significant oxidative N-C bond cleavage, a metabolic liability that was completely eliminated by locking the amine into the pyrrolidine ring, providing a major advancement in pharmacokinetic stability [1]. The 3-ethyl-3-hydroxy variant of this scaffold provides a vector for further functionalization that was central to the development of vibegron, a marketed β3-AR agonist [2].

β3-AR Agonist Overactive Bladder Scaffold Hopping Metabolic Stability Pyrrolidine

High-Purity Commercial Supply Chain Enables Transition from Research to Development

The compound is commercially available with a minimum purity specification of 95% (HPLC) from specialized fine chemical suppliers, as evidenced by vendor technical datasheets . This high purity standard is critical for reproducible results in medicinal chemistry synthesis and process development. In contrast, custom-synthesized or non-stocked analogs such as the 3-trifluoromethyl or 3-phenyl variants often lack established purity specifications and batch-to-batch consistency data, introducing significant risk and variability into scale-up campaigns.

Procurement Purity Scalability Chemical Intermediate Quality Control

Optimal Application Scenarios for tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate Based on Verified Evidence


Programs Requiring Fine-Tuned Lipophilicity for CNS or Intracellular Target Engagement

When a drug discovery program has identified a target that requires a specific logP window (e.g., 1.0–1.5) for optimal blood-brain barrier penetration or intracellular accumulation, the 3-ethyl-3-hydroxy substitution offers a critical advantage over the less lipophilic 3-methyl analog. The +0.5 LogP unit difference provides a precise tuning knob without significantly altering topological polar surface area or hydrogen-bonding capacity, making it the rational procurement choice for CNS-targeted projects [1].

β3-Adrenergic Receptor Agonist and Pyrrolidine Core-Dependent Drug Discovery

For teams developing next-generation β3-AR agonists or exploring the pyrrolidine scaffold for muscarinic, dopaminergic, or other GPCR targets, incorporating the 3-ethyl-3-hydroxy intermediate provides a direct connection to a validated privileged scaffold. The extensive literature precedent from Merck's vibegron program confirms that the pyrrolidine core, with appropriate functionalization, overcomes key metabolic stability liabilities, making this an essential building block for iterative medicinal chemistry optimization [2].

MK2 Kinase Inhibitor Intermediate Scale-Up and Process Chemistry

In the process development of fused quadracyclic MK2 inhibitors, the 3-ethyl-3-hydroxy substitution pattern is required to construct the complex downstream architecture as detailed in U.S. Patent 20170190713. Procurement of this specific intermediate in reliably high purity (95%+) from legitimate suppliers ensures that the final API candidate meets stringent regulatory requirements for impurity profiles, avoiding unknown contaminants from non-certified or single-batch custom syntheses [3].

Quote Request

Request a Quote for tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.